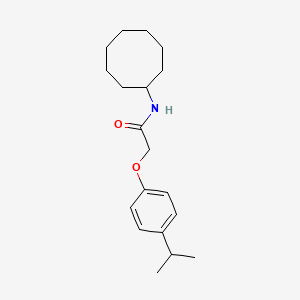

![molecular formula C12H12N2O2 B5068754 7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)

7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione

Descripción general

Descripción

“7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione” is a chemical compound that has been used as a parent starting material to synthesize a new series of derivatives . It is related to praziquantel, a medication used to treat a number of types of parasitic worm infections .

Synthesis Analysis

The synthesis of this compound involves several steps. Praziquantel was used as the parent starting material to synthesize a new series of praziquantel-3-arylidene derivatives and praziquantel–Mannich bases . The yield of the synthesis process was 60% .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazino[2,1-a]isoquinoline ring system. The compound has a molecular weight of 312.41 .Chemical Reactions Analysis

The compound has been used as a starting material in the synthesis of new derivatives. These reactions involve the formation of praziquantel-3-arylidene derivatives and praziquantel–Mannich bases .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a melting point of 120 °C . The IR spectrum shows peaks at 3030 (CH, aromatic), 1710, and 1665 (2CO) cm^-1 . The ^1H-NMR and ^13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Rapid Synthesis Techniques : The compound has been synthesized through various methods, including amido iminium ion cyclization, which is pivotal for constructing the tetrahydroisoquinoline ring, a key structure in many bioactive compounds (Wo Chi & Cl Hong, 1990).

- Structural Analysis : Structural analysis of dioxopiperazine isoquinolines, including compounds with a tetrahydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione moiety, has been conducted using methods like X-ray diffraction and theoretical calculations (N. Cabedo et al., 2006).

Bioactive Compounds and Pharmacological Research

- Antitumor Activities : Several derivatives of pyrazino[2,1-b]isoquinoline have been synthesized and evaluated for their in vitro cytotoxic activities against human cancer cell lines. This includes the exploration of various synthetic pathways and the study of their effectiveness as potential antitumor agents (María del Carmen Avendaño López, 2007).

- Antifungal Activities : Novel pyrazino[2,1-a]isoquinolin compounds, designed and synthesized for their antifungal properties, have shown effectiveness in vitro, with some exhibiting stronger activities than existing antifungal agents (Hui Tang et al., 2010).

Neurogenesis Research

- Neurogenic Effects : A novel neurogenic compound from the pyrazino[1,2-b]isoquinoline-1,4(6H)-dione series demonstrated a significant neurogenic effect on human neural progenitor cells. This finding suggests potential therapeutic applications for conditions associated with neurogenesis impairment (Hong Lin et al., 2015).

Propiedades

IUPAC Name |

3,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinoline-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-10-7-13-12(16)11-9-4-2-1-3-8(9)5-6-14(10)11/h1-4,11H,5-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDSUYBRKKKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C3=CC=CC=C31)C(=O)NCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)

![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)

![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)

![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)

![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)

![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)

![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)

![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)

![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)

![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)